3-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that combines the structural features of thiophene and pyrimidine. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anticancer, antibacterial, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-methoxybenzaldehyde with thiourea and ethyl cyanoacetate under basic conditions to form the thieno[3,2-d]pyrimidine core . The reaction is usually carried out in a polar solvent such as ethanol or methanol, with the addition of a base like sodium ethoxide or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thieno[3,2-d]pyrimidine derivatives.
Substitution: Formation of substituted thieno[3,2-d]pyrimidine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets and pathways:
Anticancer Activity: The compound inhibits key enzymes involved in cell proliferation, such as protein kinases and topoisomerases.
Antibacterial and Antiviral Activity: It disrupts the function of essential bacterial and viral enzymes, leading to the inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine: Shares a similar core structure but differs in the position of the thiophene ring.
Thieno[3,2-d]pyrimidine derivatives: Various derivatives with different substituents on the pyrimidine ring.
Uniqueness
3-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other thieno[3,2-d]pyrimidine derivatives .
Properties
IUPAC Name |
3-(2-methoxyphenyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c1-18-10-5-3-2-4-9(10)15-12(16)11-8(6-7-19-11)14-13(15)17/h2-7H,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBSVNVECAMAON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(C=CS3)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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